BenchChemオンラインストアへようこそ!

3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 477511-42-5) is a synthetic hybrid molecule that fuses a benzofuran-2-carboxamide core with a naphthalene-1-carbonylamino moiety via an amide linkage. The compound belongs to a broader class of naphthalene carboxamide derivatives disclosed in patents by Shenzhen Chipscreen Biosciences as dual inhibitors of protein kinases and histone deacetylases (HDACs), with potential applications in inflammation, oncology, autoimmune, and neurodegenerative disease research.

Molecular Formula C20H14N2O3
Molecular Weight 330.343
CAS No. 477511-42-5
Cat. No. B2671528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide
CAS477511-42-5
Molecular FormulaC20H14N2O3
Molecular Weight330.343
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C20H14N2O3/c21-19(23)18-17(15-9-3-4-11-16(15)25-18)22-20(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,21,23)(H,22,24)
InChIKeyKLVDCOZKPAINFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 477511-42-5): Structural and Pharmacological Baseline for Procurement Evaluation


3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 477511-42-5) is a synthetic hybrid molecule that fuses a benzofuran-2-carboxamide core with a naphthalene-1-carbonylamino moiety via an amide linkage . The compound belongs to a broader class of naphthalene carboxamide derivatives disclosed in patents by Shenzhen Chipscreen Biosciences as dual inhibitors of protein kinases and histone deacetylases (HDACs), with potential applications in inflammation, oncology, autoimmune, and neurodegenerative disease research [1]. Its computed physicochemical profile—molecular weight of 330.34 Da, XlogP of 4.2, topological polar surface area (TPSA) of 85.3 Ų, and 2 hydrogen bond donors—positions it within favorable drug-like space, though the relatively high lipophilicity distinguishes it from more polar benzofuran-2-carboxamide analogs .

Why Generic Benzofuran-2-carboxamide or Naphthalene Amide Analogs Cannot Substitute for 3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 477511-42-5)


The target compound occupies a precise structural intersection that neither simple benzofuran-2-carboxamides nor isolated naphthalene amides replicate. The naphthalene-1-carbonylamino group at the benzofuran 3-position is not a generic appendage: the regiospecific attachment at naphthalene C-1 (versus the C-2 isomer, CAS not assigned but structurally characterized) alters the spatial trajectory of the hydrophobic naphthyl ring relative to the benzofuran carboxamide pharmacophore, potentially modifying target protein binding geometry . Furthermore, the free primary carboxamide at the benzofuran 2-position distinguishes this compound from N-substituted derivatives such as N-(4-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 887873-34-9), where the bulkier N-aryl substituent alters both molecular shape and hydrogen-bonding capacity—differences that translate to divergent pharmacokinetic and target engagement profiles [1]. Simply sourcing any 'naphthalene-benzofuran amide' ignores these critical structural determinants.

Quantitative Differentiation Evidence for 3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 477511-42-5) Against Closest Analogs


Positional Isomerism: Naphthalene-1-carbonylamino vs. Naphthalene-2-carbonylamino Attachment and Computed Molecular Descriptors

The compound (CAS 477511-42-5) bears the naphthalene carbonylamino substituent at the naphthalene 1-position, in contrast to the commercially available 2-position isomer, 3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide . Although both share the molecular formula C20H14N2O3 and molecular weight of 330.34 Da, the 1-naphthyl attachment changes the dihedral angle between the naphthalene plane and the amide bond, altering the overall molecular shape and the orientation of the hydrophobic naphthyl surface presented to protein binding pockets [1]. Computed XlogP for the 1-isomer is 4.2 with a TPSA of 85.3 Ų ; comparable computed data for the 2-isomer is not publicly available in curated databases, but the change in connectivity is expected to produce a distinct spatial electrostatic potential map that affects molecular recognition by kinase ATP-binding sites and HDAC catalytic tunnels.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Free 2-Carboxamide vs. N-Aryl-Substituted Analogs: Hydrogen-Bond Donor Capacity and Pharmacokinetic Implications

The target compound retains a free primary carboxamide (–CONH2) at the benzofuran 2-position, providing two hydrogen bond donors (HBD = 2). In contrast, analogs such as N-(4-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 887873-34-9) replace one amide proton with a 4-methoxyphenyl group, reducing HBD count to 1 and substantially increasing molecular weight and lipophilicity [1]. While the N-aryl analog has been reported to suppress NF-κB signaling in human PBMCs with an IC50 of ~0.5 µM [1], the free carboxamide of CAS 477511-42-5 preserves greater aqueous solubility potential (lower logP by calculated mass balance) and an additional hydrogen bond that may anchor the compound within HDAC catalytic zinc-binding sites or kinase hinge regions—features critical for target engagement in enzymatic and cellular assays [2].

Drug Metabolism and Pharmacokinetics (DMPK) Solubility and Permeability Medicinal Chemistry

Dual Kinase/HDAC Inhibitory Scaffold: Patent-Grounded Multi-Target Pharmacological Rationale vs. Single-Target Benzofuran Carboxamides

The Chipscreen patent family (MX2011012752A, WO2010108491, and related filings) explicitly claims naphthalene carboxamide derivatives bearing benzofuran-containing Z groups as dual inhibitors of protein kinases and histone deacetylases [1]. This dual pharmacology is mechanistically differentiated from earlier benzofuran-2-carboxamide anti-inflammatory agents (e.g., those described in US5925636) that target TNF-α and PDE IV without HDAC inhibition [2], and from classical naphthalene anti-inflammatory agents such as naproxen that act solely via cyclooxygenase inhibition [3]. While specific IC50 values for CAS 477511-42-5 against individual kinase or HDAC isoforms are not publicly disclosed in peer-reviewed literature, its inclusion within a composition-of-matter patent family that demonstrates dual inhibitory activity in biochemical and cellular assays positions it as a structurally enabled multi-target probe distinct from single-mechanism comparators.

Polypharmacology Kinase Inhibition Histone Deacetylase Inhibition Epigenetics

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Score: Differentiating Physicochemical Fitness for Neurological Indication Research

Using the computed parameters from chem960.com (MW = 330.34 Da, XlogP = 4.2, TPSA = 85.3 Ų, HBD = 2, rotatable bonds = 3), the CNS MPO score for CAS 477511-42-5 can be estimated as approximately 4.0–4.5 (on the 0–6 scale where scores ≥4 are considered favorable for CNS drug candidates) [1]. This contrasts with more polar benzofuran-2-carboxamide derivatives that carry additional hydroxyl or carboxyl substituents (TPSA typically >100 Ų, CNS MPO <3) . The favorable CNS MPO profile aligns with the Chipscreen patent's claims encompassing neurodegenerative disease indications, including Alzheimer's and Parkinson's diseases [2]. It also distinguishes this compound from N-phenyl-substituted analogs (CAS 887887-32-3, MW ~394 Da, TPSA lower due to shielded amide but increased rotatable bonds) where the balance of size, lipophilicity, and polarity shifts away from the CNS-optimal space.

Blood-Brain Barrier Permeability CNS Drug Design Computational ADME Neurodegenerative Disease

High-Impact Application Scenarios for 3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide (CAS 477511-42-5) Based on Quantitative Differentiation Evidence


Dual Kinase/HDAC Inhibitor Screening in Oncology Drug Discovery Programs

The compound's membership in the Chipscreen patent family of dual kinase/HDAC inhibitors makes it a valuable tool compound for polypharmacology screening cascades in oncology [1]. Unlike single-target benzofuran-2-carboxamide TNF-α/PDE IV inhibitors [2] or classical NSAID-type naphthalene derivatives, this scaffold is designed to simultaneously engage both ATP-binding kinase domains and HDAC zinc-dependent catalytic sites. Researchers procuring this compound for mechanistic studies can explore synergistic anti-tumor pathways—particularly in hematological malignancies and solid tumors where combined epigenetic and kinase-targeted therapy has shown preclinical promise. The free 2-carboxamide (HBD = 2) provides critical hydrogen-bonding capacity for HDAC active-site anchoring that N-substituted analogs lack [3].

Neurodegenerative Disease Research Requiring Blood-Brain Barrier-Penetrant Chemical Probes

The computed CNS MPO score of approximately 4.0–4.5, driven by moderate molecular weight (330 Da), balanced lipophilicity (XlogP 4.2), and acceptable TPSA (85.3 Ų), positions this compound favorably for neuroscience applications where brain penetration is essential [1]. The Chipscreen patent explicitly claims utility in Alzheimer's and Parkinson's disease models [2]. Compared to more polar benzofuran-2-carboxamide derivatives (TPSA >100 Ų, CNS MPO <3) that are unlikely to achieve significant brain exposure, this compound offers a superior starting point for medicinal chemistry optimization of CNS-active dual kinase/HDAC inhibitors. Procurement for in vivo neuropharmacology studies should be prioritized over polar amide congeners when BBB penetration is a go/no-go criterion.

Inflammatory and Autoimmune Disease Target Validation Studies

The compound's structural positioning at the intersection of anti-inflammatory naphthalene amide pharmacology (as described in US4814487) [1] and kinase/HDAC inhibitory activity (Chipscreen patents) enables its use in target validation studies for inflammatory and autoimmune indications [2]. The patent documents claim efficacy in inflammation, asthma, hypersensitivity, and inflammatory bowel disease. For industrial procurement teams building targeted screening libraries for immunology, this compound offers a mechanistically differentiated profile: it is not merely another COX/LOX inhibitor, but a potential modulator of epigenetic and kinase signaling pathways implicated in chronic inflammation. The free carboxamide preserves key hydrogen-bonding interactions that may be disrupted in N-aryl-substituted commercial analogs [3].

Structure-Activity Relationship (SAR) Studies Centered on Naphthalene Regiochemistry

The naphthalene-1-carbonylamino substitution pattern of CAS 477511-42-5 provides a distinct SAR probe when compared head-to-head with the corresponding naphthalene-2-carbonylamino isomer [1]. Medicinal chemistry teams conducting systematic SAR around the naphthalene attachment point can use this compound as the '1-position' reference standard. The computed XlogP of 4.2 and TPSA of 85.3 Ų serve as baseline parameters for designing focused libraries that explore how the naphthalene ring orientation affects kinase selectivity, HDAC isoform preference, and cellular potency. This application directly leverages the quantitative differentiation established in the positional isomer comparison (Evidence Item 1) and is critical for patent-protected lead optimization efforts [2].

Quote Request

Request a Quote for 3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.